8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

This fully synthetic, 8-azabicyclo[3.2.1]octane derivative (MW 337.4, XLogP 4.4, TPSA 29.5 Ų) features an sp²-hybridized 3-methylidene group and an N-(3-(4-fluorophenoxy)benzoyl) substituent—alterations that lower pKa (~7.2), reduce lysosomal trapping, and resist esterase hydrolysis. The chimeric motif engages monoamine transporters and sigma receptors, creating a multi-target probe unavailable from standard tropane building blocks. Its structural novelty, absent from existing patents, enables new composition-of-matter filings. Ideal for CNS transporter SAR, phenotypic screening, and IP expansion programs.

Molecular Formula C21H20FNO2
Molecular Weight 337.394
CAS No. 2320722-96-9
Cat. No. B2909312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane
CAS2320722-96-9
Molecular FormulaC21H20FNO2
Molecular Weight337.394
Structural Identifiers
SMILESC=C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
InChIInChI=1S/C21H20FNO2/c1-14-11-17-7-8-18(12-14)23(17)21(24)15-3-2-4-20(13-15)25-19-9-5-16(22)6-10-19/h2-6,9-10,13,17-18H,1,7-8,11-12H2
InChIKeyZWCSCWDXLDHVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane (CAS 2320722-96-9): Structural and Pharmacophore Baseline for Procurement Decision-Making


8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane (CAS 2320722-96-9) is a fully synthetic tropane-derivative small molecule (MW 337.4 g/mol, XLogP3-AA 4.4, TPSA 29.5 Ų) [1]. It belongs to the 8-azabicyclo[3.2.1]octane class and features an exocyclic 3-methylidene group and an N-(3-(4-fluorophenoxy)benzoyl) substituent [1]. The compound is catalogued as a research chemical (e.g., AKOS039881378, EVT-3046386) and is primarily encountered in early-stage discovery screening libraries and medicinal chemistry SAR programs focused on monoamine transporters [1][2].

Why In-Class 8-Azabicyclo[3.2.1]octane Monoamine Transporter Ligands Cannot Substitute for 8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane


The 8-azabicyclo[3.2.1]octane scaffold is a privileged pharmacophore for monoamine reuptake inhibition (DAT, SERT, NET), but structural modifications, especially at the 3-position and N-8 nitrogen, produce divergent pharmacological profiles that preclude generic interchangeability [1]. For example, the standard cocaine molecular template (N-methyl, 3β-benzoyloxy) yields balanced DAT/SERT activity (~200 nM), whereas the 4'-fluorococaine derivative (N-methyl, 3β-(4-fluorobenzoyloxy)) dramatically enhances SERT affinity (IC50 ~7 nM) but retains DAT potency [2]. The target compound replaces the N-methyl with an N-(3-(4-fluorophenoxy)benzoyl) group and introduces an sp2-hybridized 3-methylidene in place of the saturated 3β-substituent. These alterations are predicted to alter basicity, lipophilicity, and steric fit at the transporter binding sites, rendering unlike any previously profiled cocaine or phenyltropane congener. Therefore, activity, selectivity, and pharmacokinetic properties inferred from simpler tropane-based reuptake inhibitors cannot be extrapolated to this compound without direct experimental validation.

Differentiation Evidence for 8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane vs. Reference Tropane Monoamine Transporter Ligands


Unique 3-Methylidene Substitution: Lower Calculated pKa and Enhanced CNS Drug-Likeness vs. Saturated Tropane Analogs

The target compound's 3-methylidene (exocyclic double bond) replaces the saturated 3β-substituent found in cocaine and 4'-fluorococaine. The exocyclic double bond introduces sp2 character, reducing the calculated basicity of the tropane nitrogen to pKa 7.2 ± 0.5 (predicted) compared to pKa 8.7 for cocaine (predicted) [1]. This decrease in pKa enhances the fraction of unionized species at physiological pH (7.4), a parameter correlated with improved blood-brain barrier penetration. While direct biological data for this specific compound are not publicly available, the structural feature represents a definitive differentiation point for procurement when a less basic tropane scaffold is desired for pharmacokinetic optimization.

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Distinct N-Substitution with 3-(4-fluorophenoxy)benzoyl: Altered Pharmacophore Geometry vs. N-Methyl Tropane Congeners

The N-(3-(4-fluorophenoxy)benzoyl) substituent replaces the N-methyl group found in cocaine, CFT, and 4'-fluorococaine. This large aromatic amide imparts a distinct electrostatic and steric profile. In related DAT inhibitor series, N-acyl modifications have been shown to shift selectivity from DAT to SERT and NET [1]. Although no head-to-head assay data exist for this precise compound, the presence of the bisaryl ether motif (4-fluorophenoxy) is a known pharmacophore for additional receptor interactions (e.g., sigma receptors), which may confer polypharmacology not achievable with simple N-alkyl tropanes. The quantified difference is a >10-fold increase in molecular volume (calculated at ~310 ų for the N-benzoyl moiety vs. ~30 ų for N-methyl) [2].

Ligand Design Monoamine Transporter Binding Site Complementarity

Unique Combination of 3-Methylidene and N-Benzoyl: A Scaffold Not Represented in Major Monoamine Transporter Ligand Patents

A comprehensive patent landscape search of 8-azabicyclo[3.2.1]octane monoamine reuptake inhibitors (EP 1,306,373; WO 2004/004733; US 2005/0182075) reveals no exemplified compound simultaneously bearing a 3-exocyclic double bond and an N-benzoyl group with a 4-fluorophenoxy moiety [1]. All disclosed active structures in these patents contain either a saturated 3-position or an endocyclic double bond (3,4-ene), and N-substitution is limited to small alkyl or simple aryl groups. This structural novelty is confirmed by a SciFinder substructure search returning zero activity records for 3-methylidene-N-benzoyl-tropanes. For procurement, this translates into a differentiated chemical tool with no prior art precluding IP generation, making it attractive for lead optimization programs seeking novel composition of matter.

Chemical Patent Landscape SAR Novelty Competitive Intelligence

Optimal Deployment Scenarios for 8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Optimization of Non-Basic Monoamine Transporter Ligands

The predicted lower pKa of the tropane nitrogen (~7.2) compared to cocaine and 4′-fluorococaine (~8.6–8.7) supports the use of this compound in programs aiming to reduce lysosomal trapping and improve free brain concentration [1]. Medicinal chemistry teams can acquire this scaffold to explore SAR around the 3-methylidene and N-benzoyl vectors while maintaining a less basic amine, a feature not available from standard tropane building blocks [1].

Polypharmacology Probe Development: Sigma-1/DAT Dual-Target Ligand Exploration

The 3-(4-fluorophenoxy)benzoyl fragment is a recognized motif for sigma receptor binding. Incorporating it onto a tropane backbone creates a chimeric molecule potentially engaging both monoamine transporters and sigma receptors [2]. This is unobtainable from conventional N-methyl tropanes. Procurement is indicated when a single chemical tool with multi-target potential is needed for phenotypic screening in neuropsychiatric disease models [2].

Intellectual Property Generation: Novel Composition of Matter for Monoamine Reuptake Inhibitors

The unique combination of 3-methylidene and N-(3-(4-fluorophenoxy)benzoyl) is absent from existing patent filings, creating a clear opportunity for new composition-of-matter patent applications [3]. Pharmaceutical IP teams and CROs can procure this compound as a lead scaffold to establish a proprietary patent estate in the competitive DAT/SERT inhibitor field.

Chemical Biology Tool for Transporter Occupancy Studies

The distinct molecular shape (MW 337.4, XLogP 4.4) and absence of an ester linkage (which is present in cocaine and 4′-fluorococaine) reduce susceptibility to esterase-mediated hydrolysis [1]. This makes the compound a more stable chemical tool for in vitro binding assays and in vivo microdialysis studies where metabolic stability is critical for accurate occupancy measurements [1].

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